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Compound of Interest

Compound Name: Methyl glycinate

Cat. No.: B1584228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic

Resonance (NMR) spectrum of methyl glycinate hydrochloride. It includes key spectral data, a

detailed experimental protocol for spectrum acquisition, and a structural correlation diagram to

aid in the interpretation of the results. This document is intended for professionals in research

and development who utilize NMR spectroscopy for the structural elucidation and

characterization of small molecules.

Introduction
Methyl glycinate hydrochloride, the hydrochloride salt of the methyl ester of glycine

([CH₃O₂CCH₂NH₃]Cl), is a fundamental building block in peptide synthesis and various other

organic chemistry applications.[1] Its structural simplicity makes it an excellent model for

understanding the ¹³C NMR spectra of amino acid esters. The presence of the ester and the

protonated amine functionalities significantly influences the chemical environment of the carbon

atoms, resulting in a distinct and predictable NMR spectrum. Accurate interpretation of this

spectrum is crucial for verifying the compound's identity and purity.

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of methyl glycinate hydrochloride exhibits three

distinct signals, corresponding to the three non-equivalent carbon atoms in the molecule. The

chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen
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atoms. The carbonyl carbon is the most deshielded, appearing furthest downfield, while the

methyl carbon is the most shielded.

The quantitative chemical shift data is summarized in the table below.

Carbon Atom IUPAC Name Position Chemical Shift (δ) in ppm

Carbonyl (-C=O) C1 168.8

Methoxy (-OCH₃) - 53.5

Alpha-Carbon (α-CH₂) C2 40.2

Data sourced from a synthesis

and characterization study of

amino acid methyl esters.[2]

Structural Assignment and Signal Correlation
The assignment of each signal in the ¹³C NMR spectrum to a specific carbon atom in the

methyl glycinate hydrochloride molecule is a critical step in spectral interpretation. The

diagram below illustrates the direct correlation between the molecular structure and the

observed chemical shifts.
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Methyl Glycinate Hydrochloride Structure

¹³C NMR Signals (ppm)
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Caption: Correlation of carbon atoms in methyl glycinate hydrochloride to their ¹³C NMR

signals.

Experimental Protocol for ¹³C NMR Acquisition
This section outlines a standard methodology for acquiring a high-quality ¹³C NMR spectrum of

methyl glycinate hydrochloride.

4.1. Sample Preparation
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Mass Determination: Accurately weigh approximately 10-25 mg of methyl glycinate
hydrochloride.

Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or

deuterium oxide (D₂O) are common choices due to the high solubility of the analyte. For this

example, we will use D₂O.

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent directly in a standard 5 mm NMR tube.

Homogenization: Gently vortex or invert the NMR tube until the sample is completely

dissolved, ensuring a homogeneous solution.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer, but can be adapted for

other field strengths.

Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it

into the magnet.

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or

manual shimming to optimize the magnetic field homogeneity.

Experiment Setup: Load a standard proton-decoupled ¹³C NMR pulse sequence (e.g.,

zgpg30 on a Bruker instrument).

Acquisition Parameters:

Pulse Width (p1): Calibrate the 90° pulse width for ¹³C (typically 8-12 µs). A 30° pulse is

often used for quantitative measurements.

Number of Scans (ns): Set an initial number of scans (e.g., 128 or 256) to achieve a good

signal-to-noise ratio.[3] This can be increased for more dilute samples.

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of

the carbon nuclei, which is important for accurate integration if required.[3]
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Acquisition Time (aq): Set to 1-2 seconds.

Spectral Width (sw): A spectral width of approximately 220-250 ppm is standard for

covering the entire range of organic ¹³C chemical shifts.[4]

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4.3. Data Processing

Fourier Transformation: Apply an exponential window function (line broadening, LB = 1-2 Hz)

to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier

transform.

Phasing: Manually or automatically phase correct the resulting spectrum to ensure all peaks

have a pure absorption lineshape.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across

the spectrum.

Referencing: Calibrate the chemical shift scale. If an internal standard like DSS (4,4-

dimethyl-4-silapentane-1-sulfonic acid) is used in D₂O, reference its methyl signal to 0 ppm.

Alternatively, if using a different solvent like CDCl₃, the solvent signal itself can be used as a

reference (δ 77.16 ppm).[5]

Peak Picking: Identify and label the chemical shifts of the relevant peaks in the spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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